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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-isopropyl-2,3-
dimethylbutyronitrile, a branched aliphatic nitrile with the molecular formula C9H17N. This

document details its chemical and physical properties, outlines a viable synthesis protocol, and

discusses its known applications and safety considerations. Due to the limited availability of

direct experimental data, this guide also incorporates information on closely related compounds

and general characteristics of aliphatic nitriles to provide a broader context for research and

development activities. This guide is intended to serve as a foundational resource for

professionals in organic synthesis, materials science, and drug development who are

interested in the unique properties and potential applications of sterically hindered nitriles.

Chemical and Physical Properties
2-Isopropyl-2,3-dimethylbutyronitrile, also known as diisopropylpropionitrile, is a colorless to

light yellow liquid.[1][2] Its highly branched structure contributes to its stability and unique

reactivity, making it a valuable intermediate in various chemical syntheses.[1][2]

Table 1: Physicochemical Properties of 2-Isopropyl-2,3-dimethylbutyronitrile
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Property Value Source(s)

Molecular Formula C9H17N [1][3]

Molecular Weight 139.24 g/mol [1][3]

CAS Number 55897-64-8 [1][3]

Appearance Colorless to light yellow liquid [1][2]

Boiling Point 186-187 °C (Predicted) [4]

Density 0.812 ± 0.06 g/cm³ (Predicted) [4]

Refractive Index 1.428 - 1.432 @ 20 °C [1][2]

Purity ≥ 99% (GC) [1][2]

Storage Temperature 2-8 °C [4]

Synthesis and Experimental Protocols
The synthesis of 2-isopropyl-2,3-dimethylbutyronitrile can be achieved through the

dialkylation of propionitrile. Patents describe a one-step method for the preparation of the

closely named 2,2-diisopropyl propionitrile, which is a synonym for the target compound.[5][6]

This process involves the reaction of propionitrile with an isopropyl halogenated hydrocarbon in

the presence of a strong base.

General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-isopropyl-2,3-
dimethylbutyronitrile.
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Caption: General workflow for the synthesis of 2-isopropyl-2,3-dimethylbutyronitrile.
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Detailed Experimental Protocol
This protocol is adapted from patent literature describing the synthesis of 2,2-diisopropyl

propionitrile.[5][6]

Materials:

Propionitrile

Isopropyl bromide (or other isopropyl halide)

Sodium hydride (or other strong base like potassium hydride or sodium amide)

Anhydrous toluene (or other inert organic solvent like diethyl ether)

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate

Dichloromethane (for extraction)

Procedure:

A reaction flask is charged with the inert organic solvent (e.g., toluene) and the strong base

(e.g., sodium hydride). The mixture is stirred and heated to reflux.

A mixture of propionitrile and isopropyl halide (in a molar ratio of approximately 1:2 to 1:3) is

prepared and added dropwise to the refluxing suspension of the strong base.

The reaction mixture is maintained at reflux for a period of 5 to 30 hours, with the progress of

the reaction monitored by a suitable technique (e.g., GC).

After the reaction is complete, the mixture is cooled to room temperature.

Excess strong base is carefully quenched.

The organic phase is separated and washed with water and then with a saturated solution of

sodium chloride (brine).
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is then purified by vacuum distillation to yield 2-isopropyl-2,3-
dimethylbutyronitrile.

Table 2: Typical Reaction Parameters

Parameter Value Source(s)

Molar Ratio

(Propionitrile:Isopropyl

Halide:Base)

1 : 2-3 : 2-3 [5]

Reaction Temperature 30 - 120 °C [5]

Reaction Time 5 - 30 hours [5]

Solvent Toluene, Benzene, Ethers [5]

Base
Metal Hydrides (NaH, KH),

Metal Amides (NaNH2)
[5][6]

Spectroscopic Analysis
Direct experimental spectroscopic data for 2-isopropyl-2,3-dimethylbutyronitrile is not

readily available in the public domain. However, based on the known spectra of related

aliphatic nitriles, the following characteristic spectral features can be anticipated.

3.1. Infrared (IR) Spectroscopy (Predicted)

A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹ corresponding to

the C≡N stretching vibration.

Strong absorption bands in the range of 2850-2990 cm⁻¹ due to C-H stretching of the alkyl

groups.

Bending vibrations for the methyl and isopropyl groups would be expected in the fingerprint

region (below 1500 cm⁻¹).
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3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple,

chemically similar alkyl groups. Signals corresponding to the methyl and methine protons of

the isopropyl and dimethyl groups would be expected in the upfield region (approximately

0.8-2.5 ppm).

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the nitrile carbon

in the range of 115-125 ppm. Several signals in the upfield region would correspond to the

various methyl and methine carbons of the branched alkyl structure.

3.3. Mass Spectrometry (MS) (Predicted)

The mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 139.

Fragmentation would likely involve the loss of alkyl groups, leading to characteristic fragment

ions.

Applications in Research and Drug Development
2-Isopropyl-2,3-dimethylbutyronitrile serves as a key intermediate in organic synthesis.[1] Its

sterically hindered nature can be exploited to introduce bulky alkyl groups in the synthesis of

complex molecules.

Pharmaceutical and Agrochemical Synthesis: It is a building block for creating new

pharmaceuticals and agrochemicals.[1][2] The nitrile group can be hydrolyzed to a carboxylic

acid or reduced to an amine, providing a versatile handle for further functionalization.

Polymer and Materials Science: This compound is used in the production of specialty

polymers, where its incorporation can enhance the physical properties of the resulting

materials.[1][2]

Cooling Agents: A closely related derivative, 2-isopropyl-N,2,3-trimethylbutyramide (WS-23),

is a well-known physiological cooling agent.[7] The synthesis of WS-23 utilizes 2,2-

diisopropylpropionitrile as a key intermediate.[7]

Biological Activity and Toxicology
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There is no specific data available on the biological activity or signaling pathways associated

with 2-isopropyl-2,3-dimethylbutyronitrile. However, the toxicology of aliphatic nitriles, in

general, has been studied.

The toxicity of many aliphatic nitriles is attributed to the metabolic release of cyanide.[8] This

process is often catalyzed by cytochrome P450 enzymes in the liver.[8] The liberated cyanide

can then inhibit cellular respiration by binding to cytochrome c oxidase.[8]

Diagram of a Potential Metabolic Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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